(R)-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 6th position, and a methyl group at the 1st position of the tetrahydroisoquinoline ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps:
Methoxylation: The methoxy group is introduced at the 6th position through a nucleophilic substitution reaction using methanol and a suitable base.
Methylation: The methyl group at the 1st position is introduced using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in neurological and psychiatric disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- ®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
- ®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide
- ®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline sulfate
Uniqueness
®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in research and industrial applications where solubility and stability are crucial.
Properties
Molecular Formula |
C11H15BrClNO |
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Molecular Weight |
292.60 g/mol |
IUPAC Name |
(1R)-5-bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-7-8-3-4-10(14-2)11(12)9(8)5-6-13-7;/h3-4,7,13H,5-6H2,1-2H3;1H/t7-;/m1./s1 |
InChI Key |
VSAKDSDCYCXHAT-OGFXRTJISA-N |
Isomeric SMILES |
C[C@@H]1C2=C(CCN1)C(=C(C=C2)OC)Br.Cl |
Canonical SMILES |
CC1C2=C(CCN1)C(=C(C=C2)OC)Br.Cl |
Origin of Product |
United States |
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